Chemical structure and properties of Phenylbiguanide
Chemical structure and properties of Phenylbiguanide
An In-depth Technical Guide to Phenylbiguanide
Introduction
Phenylbiguanide (PBG) is a synthetic organic compound belonging to the biguanide (B1667054) class of molecules.[1] It is primarily recognized and utilized in pharmacological research as a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[2][3] Its ability to specifically activate this ligand-gated ion channel makes it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT3 receptor in the central and peripheral nervous systems.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological actions of Phenylbiguanide, tailored for researchers and professionals in drug development.
Chemical Identity and Structure
Phenylbiguanide is structurally defined as a biguanide molecule with a phenyl group substituted on one of the terminal nitrogen atoms.[1]
Table 1: Chemical Identifiers for Phenylbiguanide
| Identifier | Value | Reference |
| IUPAC Name | 1-Phenylbiguanide | [2] |
| 1-(diaminomethylidene)-2-phenylguanidine | [1] | |
| CAS Number | 102-02-3 | [2][4] |
| Molecular Formula | C₈H₁₁N₅ | [1][2] |
| Molecular Weight | 177.21 g/mol | [2][5] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=N)NC(=N)N | [4] |
| InChI | InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | [1][2] |
| InChIKey | CUQCMXFWIMOWRP-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of Phenylbiguanide are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data for Phenylbiguanide
| Property | Value | Reference |
| Physical Form | Solid | [6][7] |
| Melting Point | 135–142 °C | [2][6][7] |
| Solubility | Freely soluble in water and alcohol. >26.6 µg/mL (at pH 7.4) | [1][6][7] |
| LogP (Octanol/Water) | 0.50 | [8] |
| Topological Polar Surface Area | 103 Ų | [1] |
| Hydrogen Bond Donors | 3 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
Synthesis and Characterization
Phenylbiguanide and its salts can be synthesized through straightforward and well-documented chemical reactions.
Experimental Protocol: Synthesis of 1-Phenylbiguanide Hydrochloride
A common and efficient method for synthesizing 1-arylbiguanides involves the reaction of anilinium salts with dicyandiamide (B1669379).[10]
Materials:
-
Concentrated Hydrochloric Acid
-
Dicyandiamide
-
Distilled Water
Procedure:
-
Anilinium chloride is prepared by reacting aniline with concentrated hydrochloric acid.
-
The anilinium salt is then heated with an equimolar amount of dicyandiamide in water.[10]
-
The reaction mixture is refluxed, during which 1-phenylbiguanide hydrochloride typically crystallizes out of the solution upon cooling.[10]
-
The resulting crystals are collected by filtration, washed with cold water, and dried. This method generally produces the product in good yield and high purity.[10]
Experimental Protocol: Preparation of 1-Phenylbiguanide (Free Base)
The hydrochloride salt can be converted to the free base by deprotonation.[10]
Materials:
-
1-Phenylbiguanide hydrochloride
-
Methanolic Sodium Methoxide (B1231860) (25% by weight)
Procedure:
-
1-Phenylbiguanide hydrochloride (1.00 mol) is added to a mixture of methanol (200 mL) and methanolic sodium methoxide (1.0 mol).[10]
-
The mixture is stirred at room temperature (25 °C) for 1 hour.[10]
-
The precipitated sodium chloride (NaCl) is removed by filtration.
-
The solvent is evaporated from the filtrate under reduced pressure to yield the free base, often as a gummy residue which can be further purified.[10]
Spectroscopic Characterization
The structure of Phenylbiguanide is confirmed using standard spectroscopic techniques.
Table 3: Spectroscopic Data for Phenylbiguanide
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Spectra available from Sigma-Aldrich. | [1] |
| ¹³C NMR | Spectra available from SpectraBase. | [1] |
| IR Spectroscopy | The IR spectrum shows characteristic strong-to-medium intensity bands in the 3500–2500 cm⁻¹ region, corresponding to N-H group stretching modes. Aromatic C-H stretching modes are observed in the 3080–3060 cm⁻¹ region. | [11][12] |
| Mass Spectrometry | Monoisotopic Mass: 177.10144537 Da. | [1] |
Pharmacology and Mechanism of Action
Phenylbiguanide's primary pharmacological effect is the selective agonism of the 5-HT3 receptor.
5-HT3 Receptor Agonism
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. It is unique among serotonin (B10506) receptors in that it is directly coupled to an ion channel rather than a G-protein. Phenylbiguanide binds to the 5-HT3 receptor with an EC₅₀ value of 3.0 ± 0.1 µM.[3][13][14] This binding event triggers a conformational change in the receptor, opening the non-selective cation channel.
References
- 1. Phenylbiguanide | C8H11N5 | CID 4780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylbiguanide - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-phenylbiguanide [stenutz.eu]
- 9. 1-phenylbiguanide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Biguanide, 1-phenyl- [webbook.nist.gov]
- 13. Phenylbiguanide (N-Phenylbiguanide; PBG; 1-Phenylbiguanide) Datasheet DC Chemicals [dcchemicals.com]
- 14. medchemexpress.com [medchemexpress.com]
